molecular formula C20H18O5 B2406165 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate CAS No. 869080-18-2

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate

Cat. No.: B2406165
CAS No.: 869080-18-2
M. Wt: 338.359
InChI Key: ICSNKYVXOCZNFO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate is an organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Mechanism of Action

Target of Action

The primary targets of the compound “3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate” are currently unknown. This compound is structurally similar to other methoxyphenyl compounds , which have been found to interact with various biological targets.

Mode of Action

Based on its structural similarity to other methoxyphenyl compounds , it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Methoxyphenyl compounds have been found to interact with various biochemical pathways

Pharmacokinetics

Similar compounds have been found to have variable bioavailability . The compound’s pharmacokinetic properties would significantly impact its bioavailability and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate typically involves the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through a cyclization reaction of an appropriate phenylacetic acid derivative.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the chromone derivative with isobutyric acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromone core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate.

    Reduction: Formation of 3-(4-methoxyphenyl)-2-hydroxy-2H-chromen-7-yl isobutyrate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate
  • 3-(4-Methoxyphenyl)-2-hydroxy-2H-chromen-7-yl isobutyrate
  • 3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Uniqueness

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate is unique due to its specific substitution pattern and the presence of the isobutyrate ester, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12(2)19(21)24-16-9-6-14-10-17(20(22)25-18(14)11-16)13-4-7-15(23-3)8-5-13/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSNKYVXOCZNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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